molecular formula C15H14N2O2 B11725213 2-[1-(2-Phenylhydrazin-1-ylidene)ethyl]benzoic acid

2-[1-(2-Phenylhydrazin-1-ylidene)ethyl]benzoic acid

Katalognummer: B11725213
Molekulargewicht: 254.28 g/mol
InChI-Schlüssel: CRAXNVSMZGHDOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(2-Phenylhydrazin-1-ylidene)ethyl]benzoic acid is an organic compound with the molecular formula C15H14N2O2 It is characterized by the presence of a phenylhydrazine moiety attached to a benzoic acid derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Phenylhydrazin-1-ylidene)ethyl]benzoic acid typically involves the condensation of 2-phenylhydrazine with a suitable benzoic acid derivative under acidic or basic conditions. The reaction can be carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. Common solvents used in this synthesis include ethanol, methanol, and acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-(2-Phenylhydrazin-1-ylidene)ethyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives .

Wirkmechanismus

The mechanism of action of 2-[1-(2-Phenylhydrazin-1-ylidene)ethyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form stable complexes with metal ions or other biomolecules, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[1-(2-Phenylhydrazin-1-ylidene)ethyl]benzoic acid is unique due to its specific structural features, such as the presence of both a phenylhydrazine moiety and a benzoic acid derivative. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C15H14N2O2

Molekulargewicht

254.28 g/mol

IUPAC-Name

2-(N-anilino-C-methylcarbonimidoyl)benzoic acid

InChI

InChI=1S/C15H14N2O2/c1-11(16-17-12-7-3-2-4-8-12)13-9-5-6-10-14(13)15(18)19/h2-10,17H,1H3,(H,18,19)

InChI-Schlüssel

CRAXNVSMZGHDOX-UHFFFAOYSA-N

Kanonische SMILES

CC(=NNC1=CC=CC=C1)C2=CC=CC=C2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.